Cas no 2918964-65-3 (2-Chloro-5-ethyl-1,1'-biphenyl)

2-Chloro-5-ethyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- MFCD34813789
- 2-Chloro-5-ethyl-1,1'-biphenyl
- 2918964-65-3
- SCHEMBL15679162
-
- インチ: 1S/C14H13Cl/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
- InChIKey: KTASAEBVJPWDDO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CC=CC=1)CC
計算された属性
- 精确分子量: 216.0705781g/mol
- 同位素质量: 216.0705781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 5.3
2-Chloro-5-ethyl-1,1'-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606983-1g |
2-Chloro-5-ethyl-1,1'-biphenyl; . |
2918964-65-3 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB606983-5g |
2-Chloro-5-ethyl-1,1'-biphenyl; . |
2918964-65-3 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB606983-250mg |
2-Chloro-5-ethyl-1,1'-biphenyl; . |
2918964-65-3 | 250mg |
€355.80 | 2024-07-19 |
2-Chloro-5-ethyl-1,1'-biphenyl 関連文献
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
2-Chloro-5-ethyl-1,1'-biphenylに関する追加情報
Recent Advances in the Study of 2-Chloro-5-ethyl-1,1'-biphenyl (CAS: 2918964-65-3) in Chemical Biology and Pharmaceutical Research
The compound 2-Chloro-5-ethyl-1,1'-biphenyl (CAS: 2918964-65-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of 2-Chloro-5-ethyl-1,1'-biphenyl, which make it a promising candidate for the development of novel small-molecule therapeutics. Its biphenyl core, combined with the chloro and ethyl substituents, allows for diverse interactions with biological targets, including enzymes and receptors. Researchers have successfully synthesized this compound using advanced catalytic methods, achieving high yields and purity, which are critical for further pharmacological evaluations.
In vitro and in vivo studies have demonstrated that 2-Chloro-5-ethyl-1,1'-biphenyl exhibits notable activity against specific disease targets. For instance, preliminary data suggest its potential as an inhibitor of certain kinases involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its pharmacokinetic properties, such as metabolic stability and bioavailability, have been investigated, providing insights into its suitability for oral administration.
Further research has explored the mechanistic aspects of 2-Chloro-5-ethyl-1,1'-biphenyl's biological activity. Structural-activity relationship (SAR) studies have identified key modifications that enhance its binding affinity and selectivity towards target proteins. These findings are instrumental in optimizing the compound for clinical applications, with ongoing efforts to reduce off-target effects and improve therapeutic efficacy.
The potential therapeutic applications of 2-Chloro-5-ethyl-1,1'-biphenyl extend beyond inflammation. Recent investigations have explored its role in oncology, where it has shown promise in modulating signaling pathways associated with tumor growth and metastasis. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials, with the goal of developing a new class of targeted therapies.
In conclusion, 2-Chloro-5-ethyl-1,1'-biphenyl (CAS: 2918964-65-3) represents a versatile and promising scaffold in medicinal chemistry. Its unique properties and broad biological activity profile make it a valuable subject of ongoing research. Future studies will likely focus on further optimizing its structure, elucidating its mechanisms of action, and translating these findings into clinical applications. This compound exemplifies the intersection of chemical innovation and therapeutic potential, underscoring the importance of continued investment in chemical biology and pharmaceutical research.
2918964-65-3 (2-Chloro-5-ethyl-1,1'-biphenyl) Related Products
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
